Fluotracen hydrochloride

Description

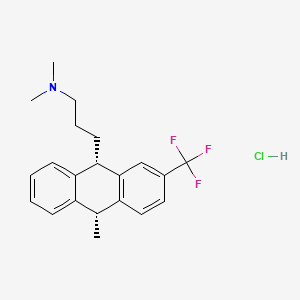

Fluotracen Hydrochloride: is a tricyclic compound known for its dual antidepressant and antipsychotic activities . It is chemically identified as N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine hydrochloride . This compound has shown potential in treating both depression and psychosis, making it a unique candidate in the field of psychiatric medication .

Properties

CAS No. |

57363-14-1 |

|---|---|

Molecular Formula |

C21H25ClF3N |

Molecular Weight |

383.9 g/mol |

IUPAC Name |

N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C21H24F3N.ClH/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20;/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3;1H/t14-,19+;/m1./s1 |

InChI Key |

LUIRCXMGCSEASE-MQZJHDQISA-N |

Isomeric SMILES |

C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C.Cl |

Canonical SMILES |

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen Hydrochloride involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield . The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Fluotracen Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Chemistry: Used as a model compound in studying tricyclic structures and their reactivity.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored for its dual antidepressant and antipsychotic activities, making it a candidate for treating comorbid psychiatric conditions.

Mechanism of Action

Fluotracen Hydrochloride exerts its effects by blocking GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the brain . This blockade leads to an increase in the levels of neurotransmitters like serotonin and dopamine, which are associated with mood regulation and psychotic symptoms . The compound’s dual activity makes it effective in treating both depression and psychosis .

Comparison with Similar Compounds

Amoxapine: Another tricyclic compound with antidepressant and antipsychotic activities.

Loxapine: Known for its antipsychotic properties and used in the treatment of schizophrenia.

Trimipramine: A tricyclic antidepressant with sedative effects.

Uniqueness: Fluotracen Hydrochloride stands out due to its dual activity, making it a versatile compound in treating comorbid psychiatric conditions. Unlike some similar compounds, it has shown potential in both antidepressant and antipsychotic applications, providing a broader therapeutic scope .

Q & A

Q. What are the validated protocols for synthesizing Fluotracen hydrochloride with high purity, and how can researchers ensure reproducibility?

To achieve high-purity synthesis, follow established protocols for analogous hydrochlorides, such as detailed in pharmaceutical formulation studies. Key steps include:

- Reagent selection : Use HPLC-grade solvents and certified starting materials to minimize impurities .

- Reaction optimization : Apply factorial design (e.g., varying temperature, stoichiometry) to identify optimal conditions, as demonstrated in hydroxyzine hydrochloride tablet studies .

- Purification : Use recrystallization or column chromatography, with purity verified via NMR and mass spectrometry .

- Documentation : Adhere to journal guidelines for experimental reproducibility, including explicit details on equipment and batch-to-batch variability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and chemical properties?

Validated methods include:

- FTIR and NMR : To confirm functional groups and hydrogen bonding patterns, referencing protocols for pyridoxine hydrochloride .

- HPLC/UPLC : For quantifying purity and detecting degradation products, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

- XRD : To determine crystalline structure, aligning with methodologies for fluphenazine hydrochloride .

- Validation : Ensure methods comply with ICH guidelines for accuracy, precision, and linearity .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

Adopt a systematic approach:

- Stress testing : Expose samples to heat (40–80°C), humidity (75% RH), and light (UV/visible) per ICH Q1A guidelines .

- Kinetic analysis : Model degradation using zero/first-order equations, as applied to hydroxyzine hydrochloride release profiles .

- Storage recommendations : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis, based on stability data for vimirogant hydrochloride .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data for this compound across preclinical studies?

Resolve discrepancies through:

- Dose-response reevaluation : Use in vitro assays (e.g., IC50 determination) to confirm target engagement, referencing RORγt inhibitor validation for vimirogant hydrochloride .

- Model selection : Compare results across cell lines (e.g., primary vs. immortalized) and animal models (e.g., transgenic vs. wild-type) to identify species-specific effects .

- Meta-analysis : Apply statistical tools to aggregate data, accounting for variables like solvent choice (DMSO vs. saline) and assay sensitivity .

Q. What in vitro and ex vivo models are optimal for elucidating this compound’s mechanism of action?

Prioritize models with translational relevance:

- Immune modulation : Use murine splenocyte assays to assess Th17 differentiation, as validated for RORγt inhibitors .

- Tissue-specific toxicity : Employ 3D organoids or primary hepatocyte cultures to evaluate off-target effects .

- Kinetic profiling : Integrate microsomal stability assays (e.g., liver S9 fractions) to predict metabolic pathways .

Q. What strategies optimize bioanalytical method development for this compound in pharmacokinetic studies?

Leverage advanced techniques:

- LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards, following protocols for lenacapavir and obeldesivir .

- Protein binding assays : Use equilibrium dialysis to measure unbound fractions, critical for dose adjustment .

- Population PK modeling : Apply nonlinear mixed-effects (NLME) software to account for inter-individual variability .

Q. How can computational approaches enhance the design of this compound derivatives with improved efficacy?

Integrate multi-scale modeling:

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target receptors (e.g., RORγt) .

- QSAR analysis : Corrogate structural features (e.g., logP, polar surface area) with in vivo efficacy data from analogs .

- MD simulations : Assess conformational stability of drug-receptor complexes under physiological conditions .

Methodological Considerations

- Ethical compliance : For in vivo studies, obtain institutional approval and document humane endpoints per NIH guidelines .

- Environmental impact : Assess ecotoxicity using OECD 201/202 guidelines, referencing fluphenazine hydrochloride’s persistence data .

- Data transparency : Archive raw datasets and code in repositories like Zenodo to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.